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molecular formula C22H28 B8556434 2-Decyl-1-ethynylnaphthalene CAS No. 923972-66-1

2-Decyl-1-ethynylnaphthalene

Cat. No. B8556434
M. Wt: 292.5 g/mol
InChI Key: UJKAYXHGZWRGDW-UHFFFAOYSA-N
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Patent
US07715083B2

Procedure details

To 25 mL of a tetrahydrofuran solution of 3.05 g of ethynylnaphthalene was added 27.5 mL of a 1.6 mol/L hexane solution of n-butyl lithium at −50° C. under a nitrogen atmosphere, and the mixture was cooled to −80° C., and then 15 mL of a tetrahydrofuran solution of 2.25 g of potassium tert-butoxide was added thereto. After stirring at −80° C. for 1 hour, the temperature was raised up to 5° C. At −70° C., 4.42 g of bromodecane was dropped to the resulting solution, and stirred at 20° C. for 2 hours. After addition of 150 mL of diethyl ether at 0° C., 50 mL of water was dropped to the resulting solution to extract the generated compound. The diethyl ether layer was washed with 50 mL of distilled water for 3 times, dried over anhydrous magnesium sulfate for 1 hour, followed by filtration, and the solvent was removed by evaporation. The resulting product was purified on a column using hexane as a developing solvent, thereby 2.1 g of 1-ethynyl-2-n-decylnaphthalene was obtained. The obtained 1-ethynyl-2-n-decylnaphthalene was analyzed by 1H-NMR (270 MHz, CDCl3), and the NMR spectra showed peak at δ 8.3 (1H), 7.8 (2H), 7.5 (3H), 3.6 (1H), 3.0 (2H) 1.7 (2H), 1.3 (16H), 0.9 (3H).
Quantity
4.42 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
2.25 g
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Four
Quantity
3.05 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
25 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5][CH:4]=1)#[CH:2].C([Li])CCC.CC(C)([O-])C.[K+].Br[CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH3:34]>O.C(OCC)C.O1CCCC1.CCCCCC>[C:1]([C:3]1[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][CH:11]=2)[CH:6]=[CH:5][C:4]=1[CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH3:34])#[CH:2] |f:2.3|

Inputs

Step One
Name
Quantity
4.42 g
Type
reactant
Smiles
BrCCCCCCCCCC
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)OCC
Step Four
Name
Quantity
2.25 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCCC1
Step Five
Name
Quantity
3.05 g
Type
reactant
Smiles
C(#C)C1=CC=CC2=CC=CC=C12
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
25 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-80 °C
Stirring
Type
CUSTOM
Details
After stirring at −80° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the temperature was raised up to 5° C
STIRRING
Type
STIRRING
Details
stirred at 20° C. for 2 hours
Duration
2 h
EXTRACTION
Type
EXTRACTION
Details
to extract the generated compound
WASH
Type
WASH
Details
The diethyl ether layer was washed with 50 mL of distilled water for 3 times
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
followed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation
CUSTOM
Type
CUSTOM
Details
The resulting product was purified on a column

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#C)C1=C(C=CC2=CC=CC=C12)CCCCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: CALCULATEDPERCENTYIELD 35.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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